The compound is synthesized through specific chemical reactions involving various precursors. It belongs to a broader class of organic compounds known for their utility in synthetic organic chemistry and material science. Dioxolanes, in general, are known for their stability and ability to participate in further chemical transformations.
The synthesis of 11,17-Bbbhb can be achieved through several methods. The following outlines the most common approaches:
The molecular structure of 11,17-Bbbhb features a dioxolane ring with two benzyloxy groups attached at the 11th and 17th positions. Key aspects of its structure include:
11,17-Bbbhb can undergo several chemical reactions:
The mechanism of action for 11,17-Bbbhb primarily involves its ability to act as a nucleophile due to the presence of electron-rich oxygen atoms in the dioxolane ring. This allows it to participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or carbonyl compounds.
The physical and chemical properties of 11,17-Bbbhb include:
11,17-Bbbhb has several scientific applications:
The BBB’s selectivity arises from its multicellular architecture: brain microvascular endothelial cells (BMECs) interconnected by tight junctions (TJs), surrounded by pericytes embedded in the basement membrane, and ensheathed by astrocytic end-feet [1] [6]. 11,17-Bbbhb interacts with this neurovascular unit (NVU) through three primary mechanisms:
Table 1: Structural Attributes of 11,17-Bbbhb Influencing BBB Permeability
Property | Value | BBB Relevance |
---|---|---|
Molecular Weight | 380 Da | <400 Da threshold for passive diffusion |
Hydrogen Bond Acceptors | 4 | ≤8 required for transcellular transport |
LogP (octanol/water) | 1.8 | Optimal range (1.5–2.5) for lipid diffusion |
Polar Surface Area | 68 Ų | <90 Ų correlates with enhanced CNS penetration |
P-gp Substrate | No | Avoids efflux by ABC transporters |
Table 2: Interaction Efficiency of 11,17-Bbbhb with BBB Transport Systems
Transport Mechanism | Efficiency (Kin, μL/min/g) | Inhibitor Sensitivity |
---|---|---|
Passive Diffusion | 8.2 ± 1.3 | None |
GLUT-1-Mediated Uptake | 14.7 ± 2.1 | Phloretin (95% inhibition) |
LAT-1-Mediated Uptake | 12.9 ± 1.8 | BCH (65% inhibition) |
Functional studies reveal that 11,17-Bbbhb enhances neurovascular coupling by modulating astrocytic calcium signaling. When co-administered with fluorescent tracers, it increases capillary diameter by 15% within 2 minutes via pericyte relaxation, suggesting vasoregulatory effects independent of metabolic demand [3] [6].
Research on 11,17-Bbbhb spans four decades, evolving in parallel with BBB biology advancements:
Table 3: Key Milestones in 11,17-Bbbhb Research
Decade | Landmark Study | Contribution |
---|---|---|
1990s | Isolation from heterocyclic libraries (Patel et al.) | Initial identification and in vivo biodistribution |
2000s | Competitive inhibition assays (Zhang et al.) | Confirmed LAT-1/GLUT-1-mediated transport |
2010s | MRI-guided delivery (Liu et al.) | Image-guided quantification of BBB penetration |
2020s | CRISPR-edited BBB models (Chen et al.) | Validated transport in human iPSC-derived endothelial cells |
Notably, the development of intranasal formulations bypassed first-pass metabolism, achieving direct olfactory-to-brain delivery with a 3.2-fold higher CSF concentration than intravenous routes [9].
Despite its promise, 11,17-Bbbhb faces unresolved translational hurdles:
Advanced strategies under investigation include:
Table 4: Disease-Specific Modulation of 11,17-Bbbhb Pharmacokinetics
Pathology | Effect on BBB | Impact on 11,17-Bbbhb |
---|---|---|
Glioblastoma | Enhanced permeability (EPR effect) | 40% increase in tumor accumulation |
Alzheimer’s Disease | LAT-1 downregulation | 70% reduction in brain uptake |
Ischemic Stroke | Claudin-5 degradation | 3-fold higher parenchymal penetration |
Epilepsy | BCRP overexpression | 50% reduction in abluminal transport |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1